沙丁胺醇丙酮酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

自身免疫性疾病的免疫调节特性

沙丁胺醇是一种 β2-肾上腺素能受体激动剂,传统上用于治疗哮喘患者的支气管痉挛,已证明具有潜在的免疫调节作用。研究表明它在体外和体内都能影响免疫系统,使其成为治疗多发性硬化症 (MS) 等自身免疫性疾病的候选药物。其免疫调节作用背后的机制涉及免疫反应的调节,突出了其作为 MS 治疗中附加疗法的潜力。鼓励进一步的研究探索沙丁胺醇在这一背景下的全部治疗潜力 (K. Makhlouf、H. Weiner、S. Khoury,2002)。

毒理学概况

沙丁胺醇的毒理学已得到彻底审查,表明其在治疗剂量下相对安全,副作用较小。它表现出快速、有效的支气管扩张活性,具有轻微的正性肌力或变时作用,并且未发现具有致突变性。急性毒性研究表明毒性水平低,慢性给药大多没有异常,尽管观察到一些由于高剂量 β 兴奋剂作用引起的与该类别相关的药理作用 (S. Libretto,2007)。

在哮喘和 COPD 治疗中的作用

沙丁胺醇在治疗可逆性阻塞性气道疾病(包括哮喘和慢性阻塞性肺疾病 (COPD))中的疗效已得到充分证明。它提供显着的支气管扩张和防止支气管收缩,研究证实了其在改善肺功能和减少哮喘发作方面的效用。沙美特罗是一种相关的 β2-肾上腺素能受体激动剂,其长效特性进一步支持了该类别在控制夜间哮喘和减少哮喘发作频率中的作用 (R. N. Brogden、D. Faulds,1991)。

未来方向

作用机制

Target of Action

Salbutamol Acetonide Methyl Ether primarily targets the beta-2 adrenergic receptors . These receptors are predominantly found in the lungs, and their activation leads to the relaxation of bronchial smooth muscles . The compound is more selective for beta-2 receptors than beta-1 receptors, giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart .

Mode of Action

Salbutamol Acetonide Methyl Ether acts as a beta-2 adrenergic receptor agonist . Upon binding to these receptors, it triggers a series of intracellular events that result in the relaxation of bronchial smooth muscles . This relaxation helps open up the airways, making it easier for individuals to breathe .

Biochemical Pathways

The activation of beta-2 adrenergic receptors by Salbutamol Acetonide Methyl Ether leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then inhibit the release of mediators from mast cells, reduce calcium influx, and relax bronchial smooth muscle .

Pharmacokinetics

The pharmacokinetics of Salbutamol Acetonide Methyl Ether involves its absorption, distribution, metabolism, and excretion (ADME). It may also be metabolized by oxidative deamination and/or conjugation with glucuronide . Salbutamol is ultimately excreted in the urine as free drug and as the metabolite .

Result of Action

The primary result of Salbutamol Acetonide Methyl Ether’s action is the relief and prevention of bronchospasm due to bronchial asthma, chronic bronchitis, reversible obstructive airway disease, and other chronic bronchopulmonary disorders in which bronchospasm is a complicating factor . It is also used prophylactically against exercise-induced bronchospasm and other stimuli known to induce bronchospasm .

生化分析

Biochemical Properties

Salbutamol Acetonide Methyl Ether plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets beta-2 adrenergic receptors, which are G protein-coupled receptors found in the smooth muscle cells of the airways. Upon binding to these receptors, Salbutamol Acetonide Methyl Ether activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. This cascade results in the relaxation of bronchial smooth muscle cells, thereby alleviating bronchoconstriction .

Cellular Effects

Salbutamol Acetonide Methyl Ether exerts various effects on different cell types and cellular processes. In airway epithelial cells, it enhances the expression of ion channels and aquaporins, which are crucial for maintaining fluid balance and ion transport . Additionally, Salbutamol Acetonide Methyl Ether influences cell signaling pathways by activating protein kinase A (PKA), which subsequently phosphorylates target proteins involved in gene expression and cellular metabolism . This compound also modulates the activity of Na-K-ATPase, an enzyme essential for maintaining cellular ion gradients .

Molecular Mechanism

The molecular mechanism of action of Salbutamol Acetonide Methyl Ether involves its binding to beta-2 adrenergic receptors on the cell surface. This binding triggers a conformational change in the receptor, leading to the activation of the Gs protein. The activated Gs protein then stimulates adenylate cyclase, resulting in increased production of cAMP . Elevated cAMP levels activate PKA, which phosphorylates various target proteins, including ion channels, enzymes, and transcription factors. These phosphorylation events lead to the relaxation of bronchial smooth muscle cells, inhibition of inflammatory mediator release, and modulation of gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Salbutamol Acetonide Methyl Ether can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In vitro studies have shown that Salbutamol Acetonide Methyl Ether maintains its bronchodilatory effects for several hours, with a gradual decline in efficacy over time . Long-term exposure to this compound in cell culture models has been associated with changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Salbutamol Acetonide Methyl Ether vary with different dosages in animal models. At low doses, it effectively relaxes bronchial smooth muscle and improves airway function without significant adverse effects . At higher doses, it can cause tachycardia, tremors, and hypokalemia due to its systemic beta-2 adrenergic agonist activity . In some cases, high doses of Salbutamol Acetonide Methyl Ether have been associated with toxic effects, including cardiac arrhythmias and metabolic disturbances .

Metabolic Pathways

Salbutamol Acetonide Methyl Ether is primarily metabolized in the liver through oxidative deamination and conjugation with glucuronide . The major metabolic pathway involves the conversion of Salbutamol Acetonide Methyl Ether to its inactive 4’-O-sulfate ester, which is then excreted in the urine . This compound also interacts with various enzymes involved in drug metabolism, including cytochrome P450 isoforms . The metabolic flux and levels of metabolites can be influenced by factors such as dosage, route of administration, and co-administration with other drugs .

Transport and Distribution

Salbutamol Acetonide Methyl Ether is transported and distributed within cells and tissues through various mechanisms. It is absorbed into cells via polyspecific organic cation transporters (OCTs), which facilitate its uptake and distribution . Once inside the cell, Salbutamol Acetonide Methyl Ether can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of Salbutamol Acetonide Methyl Ether is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with beta-2 adrenergic receptors on the cell membrane . Additionally, Salbutamol Acetonide Methyl Ether can be found in intracellular organelles such as the endoplasmic reticulum and mitochondria, where it may influence cellular metabolism and signaling pathways . Post-translational modifications, such as phosphorylation, can also affect the localization and activity of this compound within cells .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Salbutamol Acetonide Methyl Ether can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Salbutamol", "Acetic anhydride", "Methanol", "Sodium acetate", "Methyl iodide" ], "Reaction": [ "Salbutamol is reacted with acetic anhydride in the presence of sodium acetate to form Salbutamol acetate.", "Salbutamol acetate is then reacted with a solution of methyl iodide in methanol to form Salbutamol Acetonide Methyl Ether." ] } | |

CAS 编号 |

1797136-74-3 |

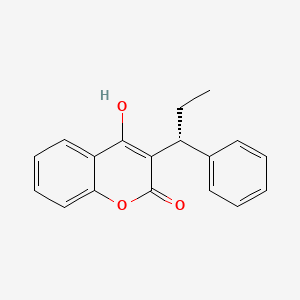

分子式 |

C17H27NO3 |

分子量 |

293.407 |

IUPAC 名称 |

N-[2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-methoxyethyl]-2-methylpropan-2-amine |

InChI |

InChI=1S/C17H27NO3/c1-16(2,3)18-10-15(19-6)12-7-8-14-13(9-12)11-20-17(4,5)21-14/h7-9,15,18H,10-11H2,1-6H3 |

InChI 键 |

DAROFXKWOGGDIT-UHFFFAOYSA-N |

SMILES |

CC1(OCC2=C(O1)C=CC(=C2)C(CNC(C)(C)C)OC)C |

同义词 |

α-[[(1,1-Dimethylethyl)amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol Methyl Ether |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(alphaR)-alpha-[(3S)-3-(tert-Butyloxycarbonylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid 2-Propen-1-yl Ester](/img/structure/B583154.png)

![(2R,5S)-2-[(4-Fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid](/img/structure/B583155.png)

![3a,8a-Dihydro-2H-4,8-epoxy[1,3]dioxolo[4,5-d][1,2]oxazepine](/img/structure/B583164.png)